(3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(4-BUTYLPHENYL)IMINO]-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-INDOL-2-ONE is a complex organic compound featuring an indole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an indole moiety and a butylphenyl group suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BUTYLPHENYL)IMINO]-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a butylphenyl imine, followed by the introduction of a cyclohexyl(methyl)amino group. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BUTYLPHENYL)IMINO]-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown promise.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-BUTYLPHENYL)IMINO]-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-INDOL-2-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core structure is known to interact with various biological targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- 3-(2-Phenylethyl)-1H-indole
- 3-(1H-Indol-3-yl)-N,N-dimethylpropan-1-amine
- 1-(1H-Indol-3-yl)ethanone
Uniqueness
What sets 3-[(4-BUTYLPHENYL)IMINO]-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-INDOL-2-ONE apart is the combination of its butylphenyl and cyclohexyl(methyl)amino groups, which may confer unique chemical and biological properties. This structural uniqueness could lead to distinct interactions with biological targets and different reactivity in chemical reactions compared to other indole derivatives.
Properties
Molecular Formula |
C26H33N3O |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
3-(4-butylphenyl)imino-1-[[cyclohexyl(methyl)amino]methyl]indol-2-one |
InChI |
InChI=1S/C26H33N3O/c1-3-4-10-20-15-17-21(18-16-20)27-25-23-13-8-9-14-24(23)29(26(25)30)19-28(2)22-11-6-5-7-12-22/h8-9,13-18,22H,3-7,10-12,19H2,1-2H3 |
InChI Key |
HLMSHXXCFHVBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN(C)C4CCCCC4 |
Origin of Product |
United States |
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